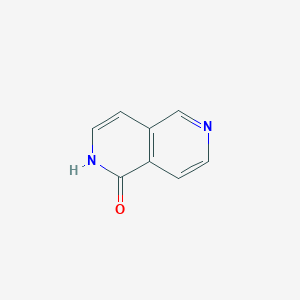







|
REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[CH:12]=[N:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].Br.C([OH:17])C>>[C:7]1(=[O:17])[C:6]2[C:5](=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:4]=[CH:3][NH:8]1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(/C=C/C1=C(C#N)C=CN=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
49 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight for 19 h
|
|
Duration
|
19 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in the refrigerator for 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
were washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The off-white solid that formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
was washed with water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(NC=CC2=CN=CC=C12)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.83 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |